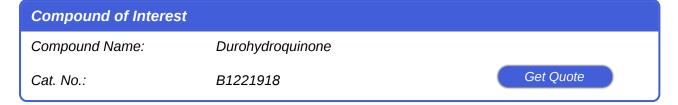


# physical and chemical properties of durohydroquinone

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# Durohydroquinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **durohydroquinone** (2,3,5,6-tetramethylbenzene-1,4-diol). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and molecular interactions.

# **Physical Properties**

**Durohydroquinone** is a white to light-colored crystalline solid.[1] It is the reduced form of duroquinone and is characterized by the presence of four methyl groups on the benzene ring, which contribute to its unique solubility and reactivity profile.

### **Tabulated Physical Data**

The key physical properties of **durohydroquinone** are summarized in the table below for quick reference.



Property	Value	Units	Citations
Molecular Formula	C10H14O2	-	[1][2][3]
Molecular Weight	166.22	g/mol	[1][2][3]
Melting Point	233	°C	[1][2][4]
Boiling Point (est.)	254.44 - 312	°C	[1][4]
Density (est.)	1.006 - 1.097	g/cm³	[1][4]
pKa (Predicted)	11.33 ± 0.33	-	[1]
Refractive Index (est.)	1.5277 - 1.565	-	[1][4]
LogP (Octanol/Water)	2.331	-	[5]
Ionization Energy	7.48 ± 0.05	eV	[6]

## **Chemical Properties and Reactivity**

**Durohydroquinone**'s chemical behavior is largely dictated by the two hydroxyl groups on the aromatic ring, making it an effective reducing agent and antioxidant.

**Solubility Profile** 

Solvent	Solubility	Citations
Ether	Sparingly soluble	[2]
Hot Methanol	Almost transparent	[1][5]

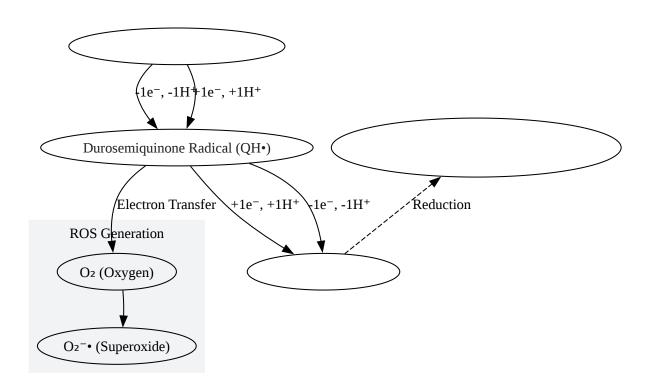
Note: While specific solubility data for **durohydroquinone** is limited, its parent compound, hydroquinone, is soluble in water, ethanol, and methanol.[7][8]

## **Redox Chemistry**

The most significant chemical property of **durohydroquinone** is its ability to undergo reversible oxidation to form duroquinone. This process is central to its biological and chemical applications. Treatment with an oxidizing agent like ferric chloride readily converts **durohydroquinone** to duroquinone.[2]



This redox activity involves the transfer of two electrons and two protons, proceeding through a semiquinone radical intermediate. This redox cycling can react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide, which is a critical consideration in biological systems.[9]



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### **Photochemical Reactions**

**Durohydroquinone** can act as an inhibitor in the photoreduction of duroquinone in isopropanol.[10][11] This occurs through a chemical reaction where the triplet state of duroquinone reacts with **durohydroquinone**, leading to the formation of two durosemiquinone radicals.[10][12]

# **Spectroscopic Data**



Spectroscopic analysis is crucial for the identification and characterization of **durohydroquinone**.

Technique	Key Observations	Citations
¹H NMR	Data available, shows characteristic peaks for methyl and hydroxyl protons.	[13]
<sup>13</sup> C NMR	Data available, indicates the presence of aromatic and methyl carbons.	[11]
Infrared (IR)	FTIR spectra available, showing characteristic O-H and C-H stretching frequencies.	[3]
Mass Spectrometry	GC-MS data available, with a molecular ion peak at m/z 166.	[3][14]
UV-Vis	The oxidized form, duroquinone, has an absorption maximum at 270 nm in acetonitrile.	[4]

# **Experimental Protocols**

Detailed methodologies are essential for the reproducible synthesis and analysis of **durohydroquinone**.

# Synthesis of Durohydroquinone via Reduction of Duroquinone

This two-step procedure first describes the synthesis of the precursor, duroquinone, followed by its reduction to **durohydroquinone**.

Step 1: Synthesis of Duroquinone from Dinitrodurene[2]

### Foundational & Exploratory



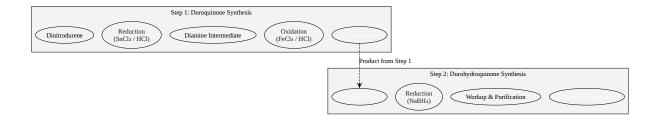


- Reduction of Dinitrodurene: A solution of 90 g of dinitrodurene in 1 L of glacial acetic acid is brought to a boil in a 12-L flask. A separate solution of 700 g of stannous chloride in 800 cc of concentrated hydrochloric acid is heated to boiling. The heat is removed from the dinitrodurene solution, and the hot stannous chloride solution is carefully added over approximately 10 minutes. The reaction is vigorous and should be complete within 15 minutes, yielding the stannic chloride compound of the diamine upon cooling.
- Oxidation to Duroquinone: A suspension of 100 g of the tin compound from the previous step
  is made in a solution of 300 g of ferric chloride crystals in 150 cc of water and 20 cc of
  concentrated hydrochloric acid. This suspension is allowed to stand overnight at
  approximately 30°C and then filtered. The resulting product is dissolved in 150 cc of hot 95%
  ethyl alcohol, filtered, and allowed to crystallize overnight at 30°C to yield duroquinone.

Step 2: Reduction of Duroquinone to **Durohydroquinone** (Method adapted from a similar reduction)[9]

- Dissolution: Dissolve the synthesized duroquinone in a suitable solvent such as chloroform or methanol under a nitrogen atmosphere to prevent auto-oxidation.
- Reduction: Transfer the solution via cannula to a flask containing a reducing agent, such as sodium borohydride (NaBH<sub>4</sub>), under nitrogen. The mixture is allowed to stand for approximately 30 minutes.
- Workup: The solution is then evaporated to dryness. The resulting solid product is redissolved in chloroform and filtered to remove any inorganic salts (e.g., boron salts).
- Purification: The solvent is evaporated to yield crude durohydroquinone, which can be further purified by recrystallization from a suitable solvent like ethanol.





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## **Spectroscopic Analysis Protocols**

#### 4.2.1 FTIR Spectroscopy (KBr Pellet Method)[1][12][15]

- Sample Preparation: Finely grind 1-2 mg of the durohydroquinone sample using an agate mortar and pestle.
- Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample. Mix thoroughly to ensure a homogenous mixture.
- Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire
  the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of an empty
  pellet press should be taken first.

#### 4.2.2 NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)[16]

• Sample Preparation: Dissolve 5-10 mg of **durohydroquinone** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.



- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard parameters for acquisition can be used, but may need to be optimized for concentration.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.
- Analysis: Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.
   Analyze the chemical shifts (δ) in both spectra to identify the different chemical environments of the protons and carbons.
- 4.2.3 Spectrophotometric pKa Determination[3][13]
- Solution Preparation: Prepare a stock solution of **durohydroquinone** in a suitable solvent (e.g., methanol-water mixture).
- Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
- Sample Measurement: For each buffer solution, add a small, constant volume of the durohydroquinone stock solution to a cuvette and dilute with the buffer.
- UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each buffered solution over a relevant wavelength range.
- Data Analysis: Identify the wavelength of maximum absorbance for both the acidic (protonated) and basic (deprotonated) forms of durohydroquinone. Plot the absorbance at a chosen wavelength against the pH of the solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.

## Conclusion

**Durohydroquinone** is a versatile molecule with significant potential in various scientific fields, largely due to its well-defined redox properties. This guide provides a foundational understanding of its physical and chemical characteristics, supported by quantitative data and established experimental protocols. The provided methodologies for synthesis and analysis serve as a practical resource for researchers aiming to work with this compound. The interplay



between its reduced (hydroquinone), radical (semiquinone), and oxidized (quinone) forms, as illustrated in the redox cycling pathway, is fundamental to its function and warrants careful consideration in any application, particularly in biological and drug development contexts.

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